molecular formula C3H6O3<br>C3H6O3<br>CH3CHOHCOOH B3432576 Lactic acid CAS No. 598-82-3

Lactic acid

Cat. No.: B3432576
CAS No.: 598-82-3
M. Wt: 90.08 g/mol
InChI Key: JVTAAEKCZFNVCJ-UHFFFAOYSA-N
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Description

Lactic acid, also known as 2-hydroxypropanoic acid, is an organic acid with the molecular formula C₃H₆O₃. It is a white, crystalline solid in its pure form and is miscible with water. This compound is naturally present in certain plant juices, in the blood and muscles of animals, and in the soil. It is the common acidic constituent of fermented milk products such as sour milk, cheese, and buttermilk .

Preparation Methods

Lactic acid can be produced through both chemical synthesis and microbial fermentation.

Chemical Synthesis:

    Starting Material: Acetaldehyde

    Reaction Conditions: The chemical synthesis of this compound typically results in a racemic mixture of this compound.

Microbial Fermentation:

Chemical Reactions Analysis

Lactic acid undergoes several types of chemical reactions:

Oxidation:

    Reagents: Potassium permanganate or chromic acid.

    Products: Pyruvic acid.

Reduction:

    Reagents: Sodium borohydride or lithium aluminum hydride.

    Products: Propylene glycol.

Esterification:

    Reagents: Alcohols (e.g., methanol, ethanol) in the presence of an acid catalyst.

    Products: Methyl lactate, ethyl lactate.

Polymerization:

Scientific Research Applications

Lactic acid has a wide range of applications in various fields:

Chemistry:

  • Used as a synthetic intermediate in organic synthesis.

Biology:

  • Plays a role in cellular respiration and fermentation processes.

Medicine:

  • Used in the production of biodegradable polymers for medical implants and drug delivery systems.

Industry:

Mechanism of Action

Lactic acid exerts its effects through various mechanisms:

Metabolic Pathways:

  • In cellular respiration, this compound is produced from pyruvate during anaerobic glycolysis.
  • It can be converted back to pyruvate in the liver through the Cori cycle.

Molecular Targets:

Comparison with Similar Compounds

    Acetic acid: A simple carboxylic acid with a similar structure but lacks the hydroxyl group.

    Glycolic acid: Another alpha-hydroxy acid with a shorter carbon chain.

    Citric acid: A tricarboxylic acid with multiple carboxyl and hydroxyl groups.

Uniqueness:

Properties

IUPAC Name

2-hydroxypropanoic acid
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InChI

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)
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InChI Key

JVTAAEKCZFNVCJ-UHFFFAOYSA-N
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Canonical SMILES

CC(C(=O)O)O
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Molecular Formula

C3H6O3, Array, HC3H5O3
Record name LACTIC ACID
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Related CAS

26100-51-6
Record name (±)-Poly(lactic acid)
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DSSTOX Substance ID

DTXSID7023192
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Molecular Weight

90.08 g/mol
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Physical Description

Lactic acid appears as a colorless to yellow odorless syrupy liquid. Corrosive to metals and tissue. Used to make cultured dairy products, as a food preservative, and to make chemicals., Liquid, Colourless or yellowish, nearly odourless, syrupy liquid to solid, Thick liquid or crystals, colorless to yellow; mp = 17 deg C; [ICSC], VISCOUS COLOURLESS-TO-YELLOW LIQUID OR COLOURLESS-TO-YELLOW CRYSTALS., colourless to yellow hygroscopic crystals becoming syrupy liquid; odourless
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Boiling Point

122 °C at 15 mm Hg
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Flash Point

113 °C (235 °F) - closed cup, 110 °C c.c.
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Solubility

Completely soluble in water, Miscible with water, Completely soluble in ethanol, diethyl ether, and other organic solvents which are miscible with water. It is virtually insoluble in benzene and chloroform., Miscible with glycerol, Soluble in alcohol and furfurol; slightly soluble in ether; insoluble in chloroform, petroleum ether, carbon disulfide. Miscible with alcohol-ether solution., Solubility in water: miscible, miscible with water, glycerol, glycols, oils, miscible at room temperature (in ethanol)
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Density

1.2 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2060 g/cu cm at 21 °C, Relative density (water = 1): 1.2, 1.200-1.209
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Vapor Pressure

0.08 [mmHg], 0.0813 mm Hg at 25 °C
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Mechanism of Action

Lactate ions are metabolized ultimately to carbon dioxide and water, which requires the consumption of hydrogen cations.
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Color/Form

Crystals (melt at 16.8 °C), Yellow to colorless crystals or syrupy 50% liquid, Viscous, colorless to yellow liquid or colorless to yellow crystals

CAS No.

50-21-5, 598-82-3, 26100-51-6
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Melting Point

16.8 °C, Crystals from ether and isopropyl ether; melting point = 52.8 °C; pK = 3.83; soluble in water, alcohol, acetone, ether, glycerol; practically insoluble in chloroform. /D-lactic acid/, Crystals from acetic acid or chloroform; melting point = 53 °C; pK = 3.79 at 25 °C. /L-lactic acid/, 17 °C
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Synthesis routes and methods I

Procedure details

L-Lactide (85.07 g; 0.945 moles) and water (100 mL; millipore) were placed in a 1 L 3-neck flask equipped with a mechanical stirrer, distillation head, and a thermometer. The reaction mixture was warmed to 80° C. and stirred under nitrogen overnight. The flask was then placed under vacuum (aspirator, 7 mmHg) and the temperature was raised to 140° C. to distill off water. After 2 hrs trimethylene carbonate (8.51 g, 0.083 moles) was added. Two hours later a second portion of trimethylene carbonate (8.52 g, 0.083 moles) was added and the reaction was allowed to proceed for 3 more hours. The reaction was cooled to 80° C. and 120 mL of acetic anhydride was added. The solution was stirred at 80° C. overnight under a slow nitrogen purge. After 18 hours the remaining acetic anhydride and acetic acid were removed under vacuum. After the acetic acid and acetic anhydride distillation was complete, 180 mL of tetrahydrofuran/water (85/15; v/v) was added with stirring and the flask temperature was allowed to drop to 60° C. After 15 min the reaction mixture was transferred to a round bottom flask and the tetrahydrofuran was removed under vacuum on a rotary evaporator. Chloroform (300 mL) was added and the resulting solution was extracted twice with 150 mL of millipore water in a separatory funnel and then dried with MgSO4. The mixture was filtered through a "d" fritted glass funnel and the solvent distilled from the oligomer by rotary evaporation. Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 90° C. to yield acetyl-oligo(L-lactic acid-co-trimethylene carbonate) with trimethylene carbonate n=1.6, lactic acid n=7.6, MN =974, and MW =1684.
Quantity
85.07 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.51 g
Type
reactant
Reaction Step Two
Quantity
8.52 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

DL-2-Hydroxycaproic acid (1.00 g, 0.0076 moles), and L-lactic acid (4.5 g of a nominally 85% solution in water; 0.043 moles) were placed in a reaction flask equipped with a distillation head and mechanical stirrer. The flask was heated at 110° C. for 6 hours under low vacuum (aspirator) while water was removed. The temperature was then raised to 140° C. for 6 hours. Acetic anhydride (5.16 g; 0.0506 moles) was added to the oligomer, followed by heating at 80° C. for 14 hours. Excess acetic anhydride and acetic acid were distilled off under low vacuum. Tetrahydrofuran/water (15 mL of 85/15; v/v) was added with stirring and heating at 60° C. for 0.5 hours. The bulk of the solvent was removed by vacuum distillation on a rotary evaporator. The resulting crude product was dissolved in chloroform (20 mL). The chloroform solution was washed twice with millipore water (5 mL) and then dried with MgSO4. The mixture was filtered through a "d" fritted glass funnel and the solvent distilled from the oligomer by rotary evaporation. Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 120° C. to provide acetyl-oligo(D,L-2-hydroxycaproic-co-L-Lactic acid) with n=7.5 for lactic acid and 1.4 for hydroxycaproic acid, MN =763, and MW =1044.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.16 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

intermedius NRRL B-30560 was grown essentially as described in Example 2 in simplified MRS medium under anaerobic conditions using 2% fructose as the carbon source. The product patterns were analyzed by HPLC. The bacterium produced mannitol, lactic acid and acetic acid in product ratios similar to those obtained under aerobic conditions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
fructose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Of such biodegradable plastics, PLA (poly lactic acid) is a polymer of the low molecular compound (monomer), called lactic acid, present in the living organisms, and has been known that it is converted into the low molecular compound by hydrolysis with water and then, decomposed with microbes. Poly lactic acid fibers are prepared according to the process which comprises fermenting corn starch to produce lactic acid via glucose and then condensing lactic acid to prepare PLA, which is then subjected to melt spinning or melt molding procedure together with polyesters or nylons. Corn is composed of starch, gluten, husk, hull and fiber, and germ, with starch accounting for 65%, which is converted into lactic acid through fermentation. In this case, the optical isomer in which L-form of lactic acid constitutes the main part and D-form is also present is produced. Cargill Inc. in USA has developed the raw material of PLA (NatureWorks PLA) and supplied under the trademark “Ingeo”. Also, three to four Japanese companies and Novament of Intaly have also developed and practically implemented PLA materials. It has been known that PLA has the molecular structure of H—(OCH(CH3)CO)n-OH and the melting point of about 175° C. Therefore, it dose not burn at high temperature of the process for manufacturing the vegetation basis of the present invention and remains in the artificial soil to keep the framework of the basis. Although general corn starch fibers can also be used, the sheath-core type corn starch fibers were also marketed and therefore, such commercialized product can be purchased and used. They can be prepared so that the sheath component has a low-melting point (e.g. 130-140° C.) and the core component has a high-melting point (e.g. 160-170° C.). The sheath-core type corn starch fibers provides the effects identical to those of using said sheath-core type polyester fibers, and thus, forms sufficient pores in the artificial soil and also allows the soil structure to have a strong solidarity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Three

Synthesis routes and methods V

Procedure details

A 300 ml autoclave is charged with 0.692 g. of Pd(Ph3P)4 (0.6 mmole Pd), 3.15 g. of Ph3P (12 mmole), 83 ml of butyric acid as solvent, and 37 ml of vinyl acetate (0.4 mole). The autoclave was flushed, heated-up, and operated in a procedure similar to that described in Example 1. Several 1-ml increments of water were added, and then additional water to make a total of 9 ml. was added and the reaction continued overnight. After 23 hours of reaction time at 150° C. and 700 psig the reaction was terminated and analyzed by gas chromatography. The product mixture contained both 60-acetoxypropionic and lactic acids, the amount of lactic acid being 67-100% of the α-acetoxypropionic acid. The presence of lactic acid in this mixture was confirmed by nuclear magnetic resonance and mass spectroscopy. Thus lactic acid was produced in this experiment in one-step from vinyl acetate.
Name
Quantity
12 mmol
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Quantity
83 mL
Type
reactant
Reaction Step Three
Quantity
0.6 mmol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Lactic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.